An In-Depth Technical Guide to the 1,8-Diazaspiro[4.5]decan-2-one Scaffold: Synthesis, Properties, and Therapeutic Potential of N-Aryl Derivatives
An In-Depth Technical Guide to the 1,8-Diazaspiro[4.5]decan-2-one Scaffold: Synthesis, Properties, and Therapeutic Potential of N-Aryl Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The diazaspiro[4.5]decane motif represents a class of "privileged" scaffolds in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational landscape for interacting with biological targets, making it an attractive core for developing novel therapeutics. This guide focuses on the specific 1-phenyl-1,8-diazaspiro[4.5]decan-2-one structure, a member of the N-aryl substituted diazaspiro[4.5]decan-one family. While direct experimental data for this exact compound is limited in public literature, this document synthesizes information from closely related analogues to provide a comprehensive technical overview. We will explore the structural and physicochemical properties, propose a robust synthetic strategy grounded in established chemical principles, predict its analytical characteristics, and discuss the broad pharmacological potential of this scaffold in areas such as oncology, inflammatory diseases, and infectious diseases.
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant interest in drug discovery. The diazaspiro[4.5]decane core, which fuses a piperidine and a pyrrolidinone ring at a quaternary carbon, offers a distinct advantage over traditional flat, aromatic structures. This spatial arrangement allows for the precise positioning of substituents in three-dimensional space, enhancing target affinity and selectivity.
Derivatives of the broader diazaspiro[4.5]decane class have demonstrated a wide array of biological activities, including kinase inhibition, modulation of ion channels, and antimicrobial effects.[1][2][3][4] The introduction of an N-phenyl group on the pyrrolidinone ring, as in 1-phenyl-1,8-diazaspiro[4.5]decan-2-one, further expands the chemical space, providing opportunities for π-π stacking and other critical interactions within protein binding pockets.
Caption: Retrosynthetic analysis for 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one.
Proposed Experimental Protocol
This protocol is a conceptual workflow designed to be self-validating, where each step utilizes well-documented and reliable transformations.
Step 1: Synthesis of the Michael Acceptor (1-nitro-2-phenylethene)
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To a stirred solution of benzaldehyde (1.0 eq) and nitromethane (1.1 eq) in methanol at 0 °C, add a solution of sodium hydroxide (1.2 eq) in water dropwise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Acidify the mixture with cold hydrochloric acid to precipitate the product.
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Filter, wash with cold water, and dry to yield the nitroalkene.
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Causality: This is a standard Henry reaction, a reliable method for forming β-nitro alcohols, which dehydrate under acidic conditions to the required nitroalkene Michael acceptor.
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Step 2: Synthesis of the Michael Donor (N-Boc-piperidine-4-carboxylate enolate)
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To a solution of N-Boc-4-piperidone (1.0 eq) in THF at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.
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Stir for 1 hour at -78 °C to ensure complete enolate formation.
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Causality: LDA is a strong, non-nucleophilic base ideal for quantitatively forming the kinetic enolate of the piperidone, preventing self-condensation and ensuring regioselectivity. The Boc group protects the piperidine nitrogen from reacting.
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Step 3: Michael Addition
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To the enolate solution from Step 2, add a solution of 1-nitro-2-phenylethene (0.9 eq) in THF dropwise at -78 °C.
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Allow the reaction to stir for 4-6 hours, monitoring by TLC.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
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Causality: The 1,4-conjugate (Michael) addition is a classic carbon-carbon bond-forming reaction. Performing it at low temperatures minimizes side reactions.
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Step 4: Nitro-Group Reduction and Lactamization
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Dissolve the product from Step 3 in ethanol or methanol.
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Add Raney Nickel or 10% Palladium on Carbon (Pd/C) as a catalyst.
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Pressurize the vessel with hydrogen gas (50-60 psi) and stir at room temperature or slightly elevated temperature (40-50 °C) until hydrogen uptake ceases. [5]4. Filter the reaction mixture through Celite to remove the catalyst.
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The reduction of the nitro group to an amine is typically followed by spontaneous intramolecular cyclization to form the lactam (pyrrolidinone ring). Concentrate the filtrate to obtain the crude spirocycle.
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Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to primary amines. The resulting amine is positioned perfectly for a spontaneous intramolecular attack on the adjacent ester, forming the thermodynamically stable five-membered lactam ring.
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Step 5: Deprotection of N8-Boc Group
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Dissolve the Boc-protected spirocycle in dichloromethane (DCM).
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Add an excess of trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane. [6]3. Stir at room temperature for 2-4 hours.
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Concentrate the mixture under reduced pressure to remove the acid and solvent, yielding the final product as its corresponding salt.
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Causality: Strong acids like TFA or HCl readily cleave the acid-labile Boc protecting group, leaving the free secondary amine at the N8 position, which is crucial for further derivatization or for its basic properties in biological systems.
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Predicted Analytical and Spectroscopic Data
Confirmation of the final structure would rely on a combination of spectroscopic methods. The predicted data, based on analogous structures, are summarized below. [7][8][9] Table 2: Predicted Spectroscopic Signatures for 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one
| Technique | Predicted Observations |
| ¹H NMR | δ 7.2-7.5 (m, 5H, Ar-H), δ 3.5-3.8 (m, 2H), δ 2.8-3.2 (m, 4H), δ 1.5-2.0 (m, 6H), NH proton (variable, broad). |
| ¹³C NMR | δ ~175 (C=O, lactam), δ ~140 (Ar C-ipso), δ 125-129 (Ar CH), δ ~60 (Spiro C), δ ~50 (piperidine CH₂), δ ~35 (piperidine/pyrrolidinone CH₂). |
| IR (cm⁻¹) | ~3300 (N-H stretch, secondary amine), ~3050 (Ar C-H stretch), ~2950, 2850 (Aliphatic C-H stretch), ~1680 (C=O stretch, lactam), ~1600, 1490 (Ar C=C stretch). |
| HRMS (ESI+) | Calculated m/z for C₁₅H₂₁N₂O [M+H]⁺: 245.1648. |
Pharmacological Landscape and Therapeutic Potential
The 1,8-diazaspiro[4.5]decan-2-one scaffold is a versatile platform for engaging with multiple target classes. By analyzing the biological activities of its close analogues, we can infer the most promising therapeutic avenues for this compound family.
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Kinase Inhibition: The most compelling evidence points towards kinase inhibition. Derivatives of the 2,8-diazaspiro[4.5]decan-1-one core have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. [2]Another study identified derivatives as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), critical targets for treating inflammatory bowel disease. [3]The N-phenyl group could serve as a crucial pharmacophore for binding within the ATP-binding pocket of these kinases.
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Ion Channel Modulation: The scaffold has been successfully employed to develop potent T-type calcium channel antagonists. [4]Such agents have therapeutic potential in epilepsy and neuropathic pain.
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Antifungal Activity: Spirocyclic compounds, including diazaspiro-derivatives, are being explored as novel antifungal agents, with some showing inhibitory activity against chitin synthase, an essential enzyme for the fungal cell wall. [1]
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Mitochondrial Targets: Related triazaspiro[4.5]decan-2-one structures have been developed as inhibitors of the mitochondrial permeability transition pore (mPTP), a target for mitigating ischemia-reperfusion injury in cardiac events. [8][9][10]
Caption: Potential therapeutic applications of the diazaspiro[4.5]decan-one scaffold based on related analogues.
Conclusion and Future Directions
1-Phenyl-1,8-diazaspiro[4.5]decan-2-one stands as a promising, yet underexplored, chemical entity. Its rigid spirocyclic core, combined with an N-aryl substituent, makes it an excellent candidate for structure-based drug design. This guide has outlined a logical and feasible synthetic pathway, predicted its key physicochemical and analytical properties, and highlighted its significant therapeutic potential based on a wealth of data from structurally related compounds.
The immediate future direction is clear: the experimental execution of the proposed synthesis and the thorough characterization of the resulting compound. Following successful synthesis, in vitro screening against a panel of kinases (particularly RIPK1, JAK1, TYK2) and ion channels would be a high-priority first step to validate the predicted biological activities. Subsequent optimization of the N8 position and substitution on the N1-phenyl ring would pave the way for developing potent and selective lead compounds for a new generation of therapeutics.
References
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Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. Available at: [Link]
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Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available at: [Link]
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Krafft, E. A., et al. (2005). Retrosynthesis: Literature routes for the preparation of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available at: [Link]
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Krafft, E. A., et al. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Synthesis, 2005(19), 3245-3252. Available at: [Link]
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Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available at: [Link]
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available at: [Link]
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Hayrapetyan, S., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link]
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Shipe, W. D., et al. (2010). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6375-8. Available at: [Link]
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. Available at: [Link]
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Reddy, B. V. S., et al. (2011). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 9(12), 4344-4347. Available at: [Link]
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Taylor & Francis Online. Available at: [Link]
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